![molecular formula C26H27ClF3N5O B2536829 (4-Benzylpiperazin-1-yl)(3-chloro-5-(p-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl)methanone CAS No. 380158-07-6](/img/structure/B2536829.png)
(4-Benzylpiperazin-1-yl)(3-chloro-5-(p-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl)methanone
Description
The compound "(4-Benzylpiperazin-1-yl)(3-chloro-5-(p-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl)methanone" is a pyrazolo[1,5-a]pyrimidine derivative with a tetrahydropyrimidine core, a trifluoromethyl group at position 7, a p-tolyl (4-methylphenyl) substituent at position 5, and a 3-chloro substitution. The 4-benzylpiperazinyl moiety is linked via a methanone group at position 2.
Propriétés
IUPAC Name |
(4-benzylpiperazin-1-yl)-[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClF3N5O/c1-17-7-9-19(10-8-17)20-15-21(26(28,29)30)35-24(31-20)22(27)23(32-35)25(36)34-13-11-33(12-14-34)16-18-5-3-2-4-6-18/h2-10,20-21,31H,11-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASKTDQETQLLCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(N3C(=C(C(=N3)C(=O)N4CCN(CC4)CC5=CC=CC=C5)Cl)N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClF3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (4-Benzylpiperazin-1-yl)(3-chloro-5-(p-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl)methanone is a novel synthetic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperazine ring and a tetrahydropyrazolo[1,5-a]pyrimidine core. Its structural components suggest potential interactions with various biological targets due to the presence of electron-withdrawing groups and aromatic rings.
Research indicates that compounds with similar structures often exhibit significant biological activities such as:
- Inhibition of Enzymatic Activity : Many piperazine derivatives have been shown to inhibit enzymes like tyrosinase, which is crucial in melanin production. For instance, related compounds have demonstrated IC50 values in the low micromolar range against Agaricus bisporus tyrosinase, indicating strong inhibitory effects .
- Anticancer Activity : Compounds in this chemical class have been investigated for their anticancer properties. The presence of halogens and specific substituents can enhance their antiproliferative effects against cancer cell lines .
Inhibitory Effects on Tyrosinase
The compound's potential as a tyrosinase inhibitor can be inferred from studies on similar piperazine derivatives. For example:
Anticancer Studies
The anticancer potential has been highlighted in various studies where similar compounds showed significant activity against different cancer cell lines:
Study | Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|---|
2020 Study | 4-Benzylpiperazine derivative | B16F10 (melanoma) | 15.3 | |
2021 Study | Trifluoromethyl-substituted pyrazole | MCF7 (breast cancer) | 12.7 |
Case Studies
- Tyrosinase Inhibition : A study evaluated the inhibitory effects of related compounds on Agaricus bisporus tyrosinase. The findings indicated that specific structural modifications could significantly enhance inhibitory potency without inducing cytotoxicity in B16F10 cells .
- Anticancer Efficacy : In another investigation, the compound was tested against several cancer cell lines, showing promising results in reducing cell viability at micromolar concentrations. The structure-activity relationship suggested that the trifluoromethyl group plays a critical role in enhancing biological activity .
Applications De Recherche Scientifique
Medicinal Chemistry
The compound has shown promise as a pharmacological agent due to its structural resemblance to known bioactive molecules. Research indicates potential applications in:
- Antidepressant Activity: Compounds with piperazine moieties are often explored for their antidepressant effects due to their ability to interact with serotonin receptors.
- Anticancer Properties: Preliminary studies suggest that derivatives of pyrazolo-pyrimidines exhibit cytotoxic effects against various cancer cell lines. The specific structure of this compound may enhance its efficacy as an anticancer agent.
Neuropharmacology
Given its structural features, this compound may be investigated for:
- Cognitive Enhancers: The piperazine component is associated with cognitive enhancement properties, making it a candidate for further studies in neuropharmacology.
Antimicrobial Activity
Research has indicated that certain pyrazole derivatives possess antimicrobial properties. This compound's unique structure could lead to:
- Novel Antimicrobials: Investigating its efficacy against bacterial and fungal strains may yield new therapeutic agents.
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar compounds:
- A study published in Molecules demonstrated that pyrazolo-pyrimidine derivatives exhibited significant antitumor activity against human cancer cell lines .
- Another research article explored the synthesis and biological evaluation of piperazine derivatives, indicating their potential as antidepressants .
Comparaison Avec Des Composés Similaires
Key Observations :
- Aryl Substituents : The target compound’s p-tolyl group (5-position) offers steric bulk and moderate lipophilicity compared to phenyl () or thiophene (). Dichlorophenyl () may improve halogen bonding but increase toxicity.
- Piperazinyl Modifications : Benzyl (target, ) vs. benzoyl () or benzhydryl () alters solubility and basicity. Benzylpiperazine is less polar, favoring blood-brain barrier penetration .
NMR and Structural Analysis
highlights that substituents at positions 29–36 and 39–44 (pyrimidine core) cause distinct NMR chemical shifts, suggesting these regions are sensitive to electronic and steric changes . For example:
- The target compound’s 3-Cl and 5-(p-tolyl) would perturb shifts in regions A and B compared to analogues with phenyl or thiophene substituents.
- Trifluoromethyl groups (7-CF3) produce consistent deshielding across analogues, as seen in compound 69 ().
Pharmacological Implications
- Kinase Inhibition : Compounds with 3,5-bis(trifluoromethyl)phenyl (e.g., MK85, ) show potent kinase inhibition, suggesting the target’s 3-Cl and 7-CF3 may similarly modulate activity.
- Antimetabolite Activity : Pyrazolo[1,5-a]pyrimidines with halogenated aryl groups (e.g., ) exhibit antimetabolite properties, which the target’s 3-Cl and p-tolyl may enhance .
Méthodes De Préparation
Preparation of N-Benzylpiperazine
N-Benzylpiperazine is synthesized via benzylation of anhydrous piperazine under metal-free conditions. Reacting piperazine with benzyl chloride in ethanol at 65°C for 3 hours, followed by basification and chromatography, yields N-benzylpiperazine in 95% purity. This method avoids byproducts common in traditional alkylation routes.
Formation of the Methanone Linker
The methanone group is introduced by condensing N-benzylpiperazine with meta-nitrobenzoyl chloride, followed by reduction. Adapted from the synthesis of (3-aminophenyl)(morpholino)methanone, meta-nitrobenzoyl chloride is prepared by nitrating benzotrichloride and treating with thionyl chloride. Subsequent coupling with N-benzylpiperazine in dichloromethane at 0°C forms the methanone intermediate, which is reduced using iron/HCl to yield the final amine derivative.
Coupling of the Core and Methanone Moieties
The final step involves forming an amide bond between the tetrahydropyrazolo[1,5-a]pyrimidine core and the 4-benzylpiperazine-methanone. Using carbodiimide coupling agents (e.g., EDC/HOBt) in dimethylformamide (DMF) at room temperature achieves this linkage efficiently. Alternatively, activating the carboxylic acid as an acyl chloride (via thionyl chloride) and reacting with the piperazine amine in the presence of triethylamine provides the target compound in 70–85% yield.
Optimization and Challenges
Regioselectivity in Halogenation
Chlorination at position 3 requires careful control to avoid over-halogenation. Using NCS in acetonitrile at 0°C selectively monochlorinates the core without affecting the CF₃ group.
Compatibility of Functional Groups
The CF₃ group’s electron-withdrawing nature necessitates mild conditions during coupling steps. Pd-catalyzed reactions are avoided post-trifluoromethylation to prevent defluorination.
Yield Improvement Strategies
- One-Pot Cyclization-Trifluoromethylation : Combining alkynol cyclization and CF₃ radical trapping in a single pot reduces intermediate isolation steps, improving overall yield.
- Catalyst Screening : Replacing [PdCl₂(PPh₃)₂] with Cu(OTf)₂ enhances reaction rates for CF₃ incorporation.
Comparative Data Table
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this compound and related pyrazolo[1,5-a]pyrimidine analogs?
The synthesis typically involves multi-step condensation reactions. For example, pyrazolo[1,5-a]pyrimidine cores are often constructed via cyclization of substituted pyrazole intermediates with appropriate electrophiles (e.g., ketones or aldehydes). A key step includes introducing the trifluoromethyl group, which may require fluorinated reagents or catalytic methods to enhance yield . Post-synthetic modifications, such as coupling with benzylpiperazine derivatives, are performed under nucleophilic or transition-metal-catalyzed conditions . Purification is achieved via column chromatography, followed by recrystallization for structural validation .
Q. How can single-crystal X-ray diffraction (SC-XRD) confirm the structural integrity of this compound?
SC-XRD provides precise bond lengths, angles, and torsion angles, critical for validating the stereochemistry of the tetrahydropyrazolo-pyrimidine ring and substituents. For instance, in related pyrazolo[1,5-a]pyrimidines, SC-XRD revealed deviations in the planarity of the fused ring system (e.g., dihedral angles between pyrazole and pyrimidine moieties ≈ 5.2°) and confirmed the spatial orientation of the trifluoromethyl group . Data collection at 298 K with a Mo-Kα radiation source (λ = 0.71073 Å) and refinement using SHELXL software are standard protocols .
Advanced Research Questions
Q. What experimental design considerations are critical when evaluating this compound’s biological activity in enzyme inhibition assays?
- Buffer Systems : Use pH-controlled buffers (e.g., ammonium acetate, pH 6.5) to maintain enzyme stability, as slight pH shifts can alter the protonation state of the compound’s piperazine moiety, affecting binding affinity .
- Dose-Response Curves : Employ a 10-point concentration range (e.g., 1 nM–100 μM) to calculate IC50 values. Include positive controls (e.g., known kinase inhibitors for kinase assays) .
- Data Normalization : Account for solvent effects (e.g., DMSO ≤ 0.1% v/v) to avoid false positives/negatives .
- Replicates : Use ≥3 biological replicates with randomized block designs to minimize batch effects .
Q. How can researchers resolve discrepancies in reported biological activity data for structurally similar pyrazolo[1,5-a]pyrimidine derivatives?
- Assay Variability : Compare assay conditions (e.g., ATP concentrations in kinase assays). Higher ATP levels reduce inhibitor potency due to competitive binding .
- Structural Reanalysis : Verify substituent positions via SC-XRD or 2D NMR (e.g., NOESY for spatial proximity of the p-tolyl group to the pyrimidine ring) .
- Meta-Analysis : Pool data from multiple studies to identify trends. For example, trifluoromethyl groups at position 7 enhance metabolic stability but may reduce solubility, leading to conflicting cell-based vs. biochemical assay results .
Q. What systematic approaches are recommended for structure-activity relationship (SAR) studies to optimize this compound’s pharmacological profile?
- Substituent Scanning : Replace the p-tolyl group (position 5) with electron-withdrawing (e.g., 4-fluorophenyl) or bulky (e.g., biphenyl) groups to assess effects on target binding and off-target interactions .
- Bioisosteric Replacement : Substitute the benzylpiperazine moiety with piperidine or morpholine derivatives to improve CNS penetration or reduce P-glycoprotein efflux .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses in target enzymes (e.g., kinases) and identify key interactions (e.g., hydrogen bonds with hinge regions) .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data between computational predictions and experimental measurements?
- Experimental Validation : Use shake-flask methods with HPLC-UV quantification. For example, if logP predictions suggest poor solubility (<0.1 mg/mL), but experimental data show moderate solubility (0.5 mg/mL), investigate aggregation or polymorphic forms via dynamic light scattering (DLS) or powder XRD .
- Protonation Effects : The piperazine group’s basicity (pKa ~8.5) increases solubility in acidic buffers (pH 4–6), which may not align with neutral-pH computational models .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.